![molecular formula C6H5ClN2O B1512425 4-Amino-5-chloronicotinaldehyde CAS No. 1289175-56-9](/img/structure/B1512425.png)
4-Amino-5-chloronicotinaldehyde
Overview
Description
“4-Amino-5-chloronicotinaldehyde” is a chemical compound with the molecular formula C6H5ClN2O. It has a molecular weight of 156.57 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Amino-5-chloronicotinaldehyde” consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray diffraction .
Chemical Reactions Analysis
Amines, such as “4-Amino-5-chloronicotinaldehyde”, can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes to form imines or Schiff bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-5-chloronicotinaldehyde” include a molecular weight of 156.57 g/mol . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Pharmaceutical Research Antioxidant Activity
“4-Amino-5-chloronicotinaldehyde” may serve as a precursor in synthesizing derivatives with potential antioxidant properties. Compounds like 4-thiazolidinone derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and analgesic effects .
Drug Design and Synthesis
Amines are integral in drug design for various therapeutic areas. “4-Amino-5-chloronicotinaldehyde” could be involved in synthesizing novel amine-based drugs targeting cancer, infectious diseases, neurological disorders, and metabolic disorders .
3. Dual Antagonist for Dopamine and Serotonin Receptors There is research into benzamides prepared from amine derivatives that act as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, indicating potential use in antiemetic agents .
properties
IUPAC Name |
4-amino-5-chloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJAJADROSJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858660 | |
Record name | 4-Amino-5-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloronicotinaldehyde | |
CAS RN |
1289175-56-9 | |
Record name | 4-Amino-5-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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